6-chloro-1,2-dimethyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZAFCSTGGQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311265 | |
| Record name | MLS003115225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14537-47-4 | |
| Record name | MLS003115225 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Chloro 1,2 Dimethyl 1h Benzo D Imidazole and Its Analogs
Established Synthetic Routes to the Benzimidazole (B57391) Core
The formation of the benzimidazole nucleus is a well-established area of organic synthesis, with several reliable methods available.
Condensation Reactions of o-Phenylenediamine (B120857) Derivatives with Carboxylic Acids or Aldehydes
A primary and widely utilized method for synthesizing the benzimidazole core involves the condensation of ortho-phenylenediamine (o-PDA) or its substituted derivatives with either carboxylic acids or aldehydes. nih.gov This approach, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, is a cornerstone of benzimidazole synthesis. nih.gov The reaction with carboxylic acids typically requires heating, sometimes in the presence of an acid catalyst such as hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid, to facilitate dehydration. acs.orgnih.gov For instance, the condensation of o-phenylenediamine with various carboxylic acids can be efficiently catalyzed by ammonium (B1175870) chloride. banglajol.info Similarly, glacial acetic acid and glycolic acid have been used to produce 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol, respectively, in high yields. mdpi.com
The condensation with aldehydes is another versatile route. nih.gov This reaction can be promoted by various reagents and conditions, including oxidative cyclodehydrogenation of the intermediate Schiff base. acs.org Supported gold nanoparticles have been shown to be effective catalysts for the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes. nih.gov To circumvent issues like long reaction times and the formation of N1-benzylated byproducts associated with acid or base-catalyzed methods, photocatalytic approaches using catalysts like Rose Bengal have been developed. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Carboxylic Acids | NH4Cl, 80-90°C | 2-Substituted Benzimidazoles | nih.gov |
| o-Phenylenediamine | Aromatic Aldehydes | H2O2, HCl, Acetonitrile | 2-Arylbenzimidazoles | nih.gov |
| o-Phenylenediamine | Aldehydes | Gold Nanoparticles | 2-Substituted Benzimidazoles | nih.gov |
| o-Phenylenediamine | Aldehydes | Rose Bengal, Visible Light | 2-Substituted Benzimidazoles | researchgate.net |
| o-Phenylenediamine | Glacial Acetic Acid | Reflux | 2-Methyl-1H-benzimidazole | mdpi.com |
Cyclization Approaches for Benzimidazole Ring Formation
Beyond direct condensation, various cyclization strategies are employed to construct the benzimidazole ring. Intramolecular cyclization reactions are a powerful tool in this regard. One such method involves the transition-metal-free intramolecular amination of aryl iodides. For example, the cyclization of N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water can afford benzimidazole derivatives in good yields. nih.gov
Palladium-catalyzed intramolecular cyclization is another significant approach. researchgate.net This method can be used to create complex, fused benzimidazole systems. For instance, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized through a Pd-mediated intramolecular cyclization. researchgate.netnih.gov Furthermore, nickel-catalyzed intramolecular endo-selective C–H cyclization of benzimidazoles with alkenes provides a route to polycyclic imidazole (B134444) structures. researchgate.net Reductive cyclization methods have also been developed, such as a one-pot continuous flow protocol for benzimidazole synthesis from o-nitroaniline derivatives. orientjchem.org
Specific Preparations and Modifications of 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole
The synthesis of the target compound, this compound, requires specific strategies to introduce the chloro, N-methyl, and C-methyl substituents at the desired positions of the benzimidazole ring.
Introduction of the Chloro Substituent at Position 6
The introduction of a chlorine atom at the 6-position of the benzimidazole ring is typically achieved by starting with a correspondingly substituted o-phenylenediamine derivative. The synthesis of 6-chlorobenzimidazole derivatives often commences with 4-chloro-o-phenylenediamine. researchgate.netresearchgate.netrsc.org This precursor can then be reacted with various reagents to form the benzimidazole ring with the chloro substituent already in place. For example, new series of 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidative reagent. researchgate.netrsc.orgyoutube.com
Another approach involves the reaction of 4-chloro-o-phenylenediamine with lactic acid to form 6-chloro-2-(α-hydroxyethyl) benzimidazole, which can be further modified. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-o-phenylenediamine | Aromatic Aldehydes | 6-Chloro-2-aryl-1H-benzimidazoles | researchgate.netrsc.org |
| 4-Chloro-o-phenylenediamine | Lactic Acid | 6-Chloro-2-(α-hydroxyethyl)benzimidazole | researchgate.net |
N-Methylation Strategies at Position 1 of the Benzimidazole Ring
N-methylation of the benzimidazole ring at the N-1 position is a common modification. A variety of methylating agents can be employed for this purpose. An efficient and highly regioselective N-methylation of (benz)imidazoles has been developed that furnishes the sterically more hindered isomer under mild conditions. researchgate.net Common methylating agents include methyl iodide (MeI) in the presence of a base. For instance, N-alkylation can be achieved using sodium hydride and methyl iodide in DMF.
Biocatalytic methods have also been explored for regioselective N-methylation. mdpi.com For example, a cyclic two-enzyme cascade of two SAM-dependent transferases can be used for the selective methylation of 5-substituted benzimidazoles. mdpi.com
| Benzimidazole Derivative | Methylating Agent/Catalyst | Product | Reference |
| (NH)-Benzimidazole | Not specified | Sterically hindered N-methylated benzimidazole | researchgate.net |
| 5-Substituted Benzimidazole | MeI, hsa-NMT (variant), acl-MT wild-type | Regioselectively N-methylated benzimidazole | mdpi.com |
C-Methylation at Position 2 of the Benzimidazole Ring
The introduction of a methyl group at the C-2 position of the benzimidazole ring is a key step in the synthesis of the target compound. This is often achieved by using a carboxylic acid or its derivative bearing a methyl group during the initial ring formation. A straightforward method is the condensation of an o-phenylenediamine with acetic acid. mdpi.commdpi.com For example, 2-methyl-1H-benzimidazole can be synthesized in high yields by condensing o-phenylenediamine with glacial acetic acid. mdpi.com
Alternatively, direct synthesis of 2-methylbenzimidazole can be achieved from 2-nitroaniline and ethanol over a modified Cu-Pd/γ-Al2O3 catalyst. Rhodium-catalyzed synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents has also been reported. nih.gov More advanced methods for C2-functionalization include rhodium(I)-catalyzed C-H activation for selective branched alkylation of benzimidazoles. nih.gov
| Starting Material | Reagent/Catalyst | Product | Reference |
| o-Phenylenediamine | Glacial Acetic Acid | 2-Methyl-1H-benzimidazole | mdpi.com |
| 2-Nitroaniline | Ethanol, Mg modified Cu-Pd/γ-Al2O3 | 2-Methylbenzimidazole | |
| Benzene-1,2-diamine | Tertiary Amines, Rh@PS nanoparticles | 2-Alkyl-benzimidazoles | nih.gov |
Novel and Green Synthetic Approaches for Benzimidazole Derivatives
Recent advancements in synthetic organic chemistry have led to the development of novel and green methodologies for synthesizing benzimidazole derivatives. These approaches aim to overcome the limitations of traditional methods, which often require harsh conditions, long reaction times, and the use of hazardous reagents benthamdirect.com. The focus has shifted towards techniques that offer higher yields, shorter reaction times, and are more environmentally benign benthamdirect.comresearchgate.net.
Microwave-assisted synthesis has emerged as a powerful green tool for the rapid and efficient construction of benzimidazole rings eurekaselect.comasianpubs.orgarkat-usa.org. This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods asianpubs.orgarkat-usa.orgmdpi.com.
Key advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in a matter of minutes benthamdirect.commdpi.com. For instance, some catalyst-free syntheses of benzimidazole derivatives have been achieved in 5 to 10 minutes benthamdirect.com.
Higher Yields: This method frequently results in higher product yields, often ranging from 94% to 98% benthamdirect.com.
Increased Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification eurekaselect.com.
Energy Efficiency: Microwave synthesis is more energy-efficient than traditional refluxing eurekaselect.com.
Environmentally Friendly: The approach can often be performed under solvent-free conditions or with greener solvents, minimizing environmental impact arkat-usa.orgmdpi.com.
One common method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative eurekaselect.com. Under microwave irradiation, this cyclocondensation reaction proceeds rapidly. Studies have demonstrated successful synthesis using catalysts like Er(OTf)3 under solvent-free conditions, achieving quantitative yields in 5-10 minutes mdpi.com. Even catalyst-free approaches have proven highly effective, further enhancing the green credentials of this methodology benthamdirect.com.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 2-24 h) | 5-25 minutes | mdpi.com |
| Yield | Moderate to good (e.g., 61.4%) | High to quantitative (up to 99.9%) | mdpi.com |
| Conditions | Often requires high temperatures and longer durations | Rapid, uniform heating, often solvent-free | arkat-usa.orgmdpi.com |
| Environmental Impact | Higher energy consumption, potential for hazardous solvents | Energy efficient, promotes green chemistry principles | benthamdirect.comeurekaselect.com |
Metal-catalyzed reactions provide a versatile and efficient pathway for the synthesis of benzimidazoles. Copper and palladium catalysts are particularly prominent in these methodologies, enabling transformations under milder conditions than traditional acid-catalyzed condensations researchgate.netrsc.org.
A notable strategy involves the copper-catalyzed intramolecular Ullmann N-arylation. This reaction is widely used for constructing the benzimidazole scaffold from appropriately substituted precursors researchgate.net. Another advanced approach is the use of a multifunctional Cu-Pd/γ-Al2O3 catalyst for a one-pot synthesis from o-nitroaniline and an alcohol researchgate.netrsc.org. This process involves a cascade of reactions including transfer hydrogenation of the nitro group, oxidation of the alcohol to an aldehyde, and subsequent cyclization, all catalyzed by the same heterogeneous catalyst researchgate.net. The catalyst's reusability and the mild reaction conditions make it an environmentally friendly option researchgate.netrsc.org.
Key metal-catalyzed approaches include:
Copper-Catalyzed Cyclization: An improved, ligand-free copper-catalyzed method involves the cyclization of o-bromoarylamines with nitriles rsc.org. This approach is advantageous due to the use of readily available starting materials and its tolerance for a wide range of functional groups, yielding products in up to 98% yield rsc.org.
Palladium-Copper Co-catalysis: The synergy between palladium and copper supported on alumina (Cu-Pd/γ-Al2O3) facilitates a multi-step reaction cascade. This heterogeneous catalyst effectively promotes dehydrogenation, transfer hydrogenation, and cyclization in a single pot, representing a significant advancement in process efficiency researchgate.net.
These metal-catalyzed methods offer a direct and streamlined route to a diverse array of benzimidazole derivatives, avoiding the need for pre-functionalized starting materials often required in classical syntheses rsc.org.
Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity
The benzimidazole scaffold is a versatile template that allows for functionalization at multiple positions, including the N-1 and N-3 nitrogen atoms, the C-2 carbon of the imidazole ring, and various positions on the fused benzene (B151609) ring (e.g., C-6) researchgate.netresearchgate.net. Such derivatization is crucial for tuning the molecule's physicochemical and biological properties.
The nitrogen atoms of the benzimidazole ring, particularly the N-1 position, are common sites for derivatization. The NH group is weakly acidic, allowing for deprotonation followed by reaction with various electrophiles srrjournals.comresearchgate.net.
Common N-1 functionalization strategies include:
N-Alkylation and N-Arylation: Introduction of alkyl, benzyl (B1604629), or aryl groups at the N-1 position is a widely used strategy. For example, 1-benzyl substitution has been shown to increase the anti-inflammatory activity of certain benzimidazole derivatives srrjournals.com. The introduction of a butyl substituent at the N-position has also been studied to understand its effect on the molecule's structural organization nih.gov.
Reaction with Aldehydes: N-1 substituted benzimidazoles can be synthesized through reactions involving various aldehydes, leading to a wide array of derivatives nih.gov.
These modifications not only add molecular complexity but can also be essential for modulating biological activity, as the N-1 substituent can influence the molecule's interaction with biological targets srrjournals.com.
The C-2 position of the benzimidazole ring is arguably the most frequently modified site, offering a key vector for introducing structural diversity researchgate.net. The classical synthesis involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes directly installs a substituent at this position nih.gov.
Strategies for C-2 modification include:
Introduction of Alkyl and Aryl Groups: A wide variety of alkyl and aryl groups can be introduced at the C-2 position. Structure-activity relationship (SAR) studies have shown that the nature of this substituent is critical for biological activity nih.gov. For instance, in a series of PPARγ agonists, modifying the C-2 substituent from a propyl to a butyl or a phenyl group significantly altered the compound's activity, with the phenyl group leading to the most active compound nih.gov.
Asymmetric Functionalization: Recent methods have been developed for the enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, allowing for the synthesis of chiral C2-substituted benzimidazoles nih.gov.
Nucleophilic Substitution: Halogens or sulfur-containing groups at the C-2 position can be readily displaced by nucleophiles. For example, a 2-chloro or 2-methylsulfonyl group can be replaced by various amino groups to synthesize 2-aminobenzimidazole derivatives .
Table 2: Effect of C-2 Substituent Variation on PPARγ Agonist Activity
| Compound ID | C-2 Substituent | Activity (EC50, µM) | Reference |
|---|---|---|---|
| 4a | Propyl | > 10 (approx.) | nih.gov |
| 4b | Butyl | 0.59 | nih.gov |
| 4e | Phenyl | 0.27 | nih.gov |
| 4f | Benzyl | 1.4 | nih.gov |
| 4g | Phenethyl | 0.31 | nih.gov |
| 4j | 4-Hydroxyphenyl | 5.8 | nih.gov |
The fused benzene ring of the benzimidazole core is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are directed by the electron-donating nature of the imidazole ring.
Electrophilic Halogenation: The benzene ring can be halogenated, such as through bromination. The reaction of 2-amino-1-methylbenzimidazole with hydrobromic acid results in the formation of mono- and di-bromo substituted compounds, with the bromine atoms typically incorporated at the 5- and 6-positions, which are the most reactive sites for electrophilic attack . A chloro-substituent, as seen in this compound, is often incorporated by starting with a chlorinated o-phenylenediamine precursor, such as 4-chloro-1,2-phenylenediamine.
Other Electrophilic Substitutions: While halogenation is common, other electrophilic substitution reactions like nitration and sulfonation can also be performed on the benzo ring, although they may require careful control of reaction conditions to avoid side reactions on the imidazole moiety.
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole, the spectrum is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups.
The aromatic region would display signals for the three protons on the substituted benzene ring. The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would appear as a doublet of doublets, coupled to H-7. The proton at position 4 (H-4) would likely appear as a singlet or a narrow doublet. The two methyl groups, one attached to the nitrogen at position 1 (N-CH₃) and the other to the carbon at position 2 (C-CH₃), would each appear as sharp singlets, as they have no adjacent protons to couple with.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.2-7.8 | s or d |
| H-5 | ~7.2-7.8 | dd |
| H-7 | ~7.2-7.8 | d |
| N-CH₃ | ~3.7 | s |
| C-CH₃ | ~2.5 | s |
Note: The chemical shift values are estimates based on analogous structures. s = singlet, d = doublet, dd = doublet of doublets.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.
The carbon atoms of the two methyl groups would appear in the upfield region of the spectrum. Based on analogs, the N-methyl carbon is expected around 31 ppm, while the C-methyl carbon would be found further upfield, around 14 ppm. rsc.org The seven carbons of the benzimidazole (B57391) core would resonate in the downfield aromatic region (typically 110-155 ppm). This includes the five carbons of the benzene ring and the two carbons of the imidazole (B134444) portion (C2 and C3a/C7a). The C2 carbon, being directly bonded to two nitrogen atoms, is typically the most downfield signal in the benzimidazole system. For example, in 6-chloro-1,2-diphenyl-1H-benzo[d]imidazole, the C2 carbon appears at 153.5 ppm. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 | ~151-154 |
| C4 | ~110-125 |
| C5 | ~120-125 |
| C6 | ~125-130 (attached to Cl) |
| C7 | ~110-120 |
| C3a | ~135-143 |
| C7a | ~135-143 |
| N-CH₃ | ~30-32 |
| C-CH₃ | ~13-15 |
Note: The chemical shift values are estimates based on analogous structures.
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₉ClN₂), the calculated monoisotopic mass is 180.0454 g/mol . An HRMS experiment would be expected to yield a measured mass that matches this value very closely, confirming the molecular formula. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with the (M+2) peak having an intensity approximately one-third that of the molecular ion (M) peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ias.ac.in
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures, verifying the purity of a synthesized compound, and confirming its molecular weight. In the synthesis of benzimidazole derivatives, LC-MS is routinely used to monitor the progress of a reaction and to characterize the final product. nih.gov A sample of this compound analyzed by LC-MS would show a peak at a specific retention time on the chromatogram, and the corresponding mass spectrum would display the protonated molecule [M+H]⁺ at an m/z value of approximately 181.05.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of all atoms in the crystal lattice can be determined.
For derivatives of this compound, this technique would provide unequivocal proof of its chemical structure. It would confirm the connectivity of the atoms and the substitution pattern on the benzimidazole ring. Furthermore, it reveals crucial structural parameters such as bond lengths, bond angles, and torsion angles. This information is vital for understanding the molecule's conformation and steric properties. The crystal structure also provides insight into intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules are arranged in the solid state. While a specific crystal structure for this compound is not described in the surveyed literature, patent documents indicate that crystalline polymorphic forms are important aspects of benzimidazole derivatives, with different crystal structures resulting from variations in the crystallization process. google.com
Crystal Structure Determination of Isomeric Forms
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct a detailed electron density map, from which the atomic positions can be determined.
In the case of substituted benzimidazoles, different isomers or polymorphs (different crystalline forms of the same compound) can exhibit distinct crystal structures. For instance, the crystal structure of a salt cocrystal containing a 5,6-dimethyl-1H-benzo[d]imidazole moiety was determined to belong to the monoclinic P21/c space group. semanticscholar.org The precise arrangement of atoms and molecules within the crystal lattice is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group symmetry. While specific data for this compound is not provided, a representative table of crystallographic data for a similar benzimidazole derivative illustrates the type of information obtained.
Table 1: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₂₀N₂O₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.915(3) |
| b (Å) | 10.112(4) |
| c (Å) | 11.534(5) |
| α (°) | 99.87(3) |
| β (°) | 96.21(3) |
| γ (°) | 94.78(3) |
| Volume (ų) | 895.4(6) |
| Z (molecules/unit cell) | 2 |
Data derived from a study on a 2-methyl-1H-imidazol-3-ium salt cocrystal. semanticscholar.org
Analysis of Intermolecular Interactions in Crystalline States
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the crystal's stability, melting point, and solubility. For benzimidazole derivatives, common interactions include hydrogen bonding, π-π stacking, and halogen bonding. mdpi.comacs.org
Hydrogen Bonding: In related benzimidazole structures, N-H···O and O-H···N interactions are frequently observed, often forming infinite chains or complex networks that stabilize the crystal lattice. mdpi.com
π-π Stacking: The aromatic benzimidazole ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial for the close packing of aromatic molecules in the solid state. semanticscholar.orgacs.org
Halogen Bonding: The presence of a chlorine atom on the benzimidazole ring introduces the possibility of halogen bonding (C-Cl···X), where the electropositive region on the chlorine atom interacts with a nucleophilic atom (like O or N) on a neighboring molecule. A close inspection of similar chloro-substituted aromatic complexes has revealed π–Cl interactions as a key stabilizing force. acs.org
Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| N-H···O/N Hydrogen Bond | A hydrogen bond between a nitrogen-bound hydrogen and an oxygen or nitrogen atom. | 2.7 - 3.0 semanticscholar.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 |
| C-H···O Hydrogen Bond | A weak hydrogen bond involving a C-H group as the donor. | ~2.5 (H···O) mdpi.com |
| Halogen Bond (π-Cl) | Interaction between a chlorine atom and a π-system. | Varies acs.org |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are essential for functional group identification and understanding electronic structure. Infrared (IR) spectroscopy investigates molecular vibrations, while UV-Visible and Circular Dichroism spectroscopy explore electronic transitions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov When a molecule absorbs infrared radiation, it becomes excited to a higher vibrational state. The specific frequencies of radiation absorbed correspond to the vibrations (stretching, bending, rocking) of the bonds within the molecule. uniroma1.itlibretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural components. The interpretation of these bands allows for the confirmation of the benzimidazole core, the methyl groups, and the chlorine substituent. libretexts.org
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic Ring libretexts.org |
| 3000-2850 | C-H stretch | Methyl (CH₃) Groups libretexts.org |
| 1620-1580 | C=C stretch | Aromatic Ring libretexts.org |
| 1550-1450 | C=N stretch | Imidazole Ring |
| 1470-1450 | C-H bend (scissoring) | Methyl (CH₃) Groups libretexts.org |
| 1320-1210 | C-N stretch | Aromatic Amine |
| 850-550 | C-Cl stretch | Aryl Halide |
UV-Visible and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the main absorptions are typically due to π → π* and n → π* transitions associated with the conjugated benzimidazole ring system. ekb.eg These transitions provide information about the electronic structure and conjugation within the molecule.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. xray.cz While this compound itself is not inherently chiral, CD spectroscopy becomes relevant for its derivatives that may contain chiral centers or when the molecule is placed in a chiral environment. jascoinc.com Induced CD signals can provide information about the conformation and binding interactions of the molecule. Advanced techniques like fluorescence-detected circular dichroism (FDCD) can enhance sensitivity for studying chiral systems. researchgate.net
Table 4: Typical Electronic Transitions for Benzimidazole Derivatives
| Transition | Wavelength Range (nm) | Description |
|---|---|---|
| π → π * | 200 - 300 | High-energy transition within the conjugated aromatic system. ekb.eg |
| n → π * | > 300 | Lower-energy transition involving non-bonding electrons on nitrogen atoms. ekb.eg |
Structure Activity Relationship Sar Investigations of 6 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Derivatives
Systematic Exploration of Substituent Effects on Biological Efficacy
The presence of a halogen atom at the C-6 position of the benzimidazole (B57391) ring is a crucial determinant of the molecule's pharmacological properties. The chloro group, in particular, has been shown to be a key feature in many biologically active benzimidazole derivatives.
Table 1: Effect of C-6 Substitution on Biological Activity
| C-6 Substituent | Biological Activity Noted | Reference Compound Class |
|---|---|---|
| Chloro (-Cl) | Potent antibacterial activity | 1-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-3-(4-chlorophenyl)urea |
Alkylation or substitution at the N-1 position of the benzimidazole ring is a widely employed strategy to modify the biological activity of these compounds. researchgate.net The N-1 position is considered a key site for increasing chemotherapeutic activity when various substituents are attached. nih.gov
The introduction of different groups at the N-1 position can lead to a diverse range of biological activities, including antimicrobial and anticancer effects. nih.gov N-alkylation is a fundamental tool for synthesizing a wide array of imidazole (B134444) derivatives with various functional groups. researchgate.net Studies have shown that N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, prepared by reacting the parent benzimidazole with substituted halides, exhibit significant biological potential. nih.gov The nature of the substituent at N-1, for example, benzyl (B1604629) groups, can enhance the therapeutic activity, as seen in established drugs like clemizole. nih.gov The process of N-alkylation can be achieved using various reagents, including dimethyl sulfate (B86663) and alkyl halides in the presence of a base. researchgate.net
Table 2: Influence of N-1 Substitution on Benzimidazole Derivatives
| N-1 Substituent Type | Effect on Activity | Synthesis Method |
|---|---|---|
| Alkyl groups | Modulates antimicrobial and anticancer activity | Reaction with alkyl halides |
| Benzyl groups | Can increase chemotherapeutic activity | Reaction with benzyl halides |
The C-2 position of the benzimidazole scaffold is highly amenable to substitution, and modifications at this site have a profound impact on target binding and potency. nih.gov A wide variety of aryl and alkyl groups have been introduced at C-2, leading to compounds with diverse pharmacological activities.
Research has consistently shown that the introduction of different substituted aryl groups at the C-2 position is a key strategy in designing novel antimicrobial and anticancer agents. nih.gov For example, 2-phenyl-substituted benzimidazoles have shown notable antibacterial activity. researchgate.net The steric and electronic properties of the C-2 substituent are critical for the interaction with biological targets. In some cases, the C-2 substituent is a key part of the pharmacophore that directly binds to a receptor or enzyme active site. researchgate.net For instance, the synthesis of novel benzimidazole derivatives often involves the condensation of o-phenylenediamines with various substituted aromatic aldehydes, which directly introduces diversity at the C-2 position. nih.gov
Table 3: Effect of C-2 Substituents on Biological Potency
| C-2 Substituent | Observed Biological Effect | Example Class |
|---|---|---|
| Substituted Phenyl Ring | Moderate to potent antibacterial activity | 2-(4-aminophenyl)benzimidazole derivatives |
| Thiophene Ring | Anticancer activity (in copper complexes) | 2-(thiophen-2-yl)-1H-benzo[d]imidazole derivatives |
Identification of Key Pharmacophoric Elements within the 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole Scaffold
A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For the this compound scaffold, SAR studies have identified several key pharmacophoric elements.
The essential structural features for the biological activity of these derivatives include:
The planar benzimidazole moiety : This bicyclic system serves as the core scaffold and is structurally similar to natural purines, allowing it to interact with various biological macromolecules. nih.govresearchgate.net
A substituent at the C-6 position : An electron-withdrawing group, such as a chloro atom, is often crucial for enhanced potency. nih.govresearchgate.net
A substituent at the N-1 position : Alkyl or other groups at this position are vital for modulating the pharmacological profile. nih.gov
A varied substituent at the C-2 position : This group often plays a direct role in target binding and is a major determinant of potency and selectivity. nih.gov
These elements collectively define the pharmacophore necessary for the antimicrobial and anticancer activities observed in this class of compounds.
Optimization Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity
The optimization of lead compounds is a critical step in drug discovery. For derivatives of this compound, several strategies are employed to enhance their therapeutic index.
Optimization efforts focus on systematically modifying the lead structure to improve potency against the intended target, increase selectivity over off-targets, and minimize toxicity. nih.gov This often involves a multi-parameter optimization process where changes are made to the substituents at the N-1, C-2, and C-6 positions. For example, researchers might explore a range of halogen substitutions at C-6 to find the optimal balance of electronic properties and lipophilicity. nih.gov
At the C-2 and N-1 positions, a variety of alkyl and aryl groups can be introduced to fine-tune the compound's interaction with the target's binding pocket, thereby increasing potency and selectivity. researchgate.net Furthermore, strategies to reduce toxicity might involve modifying parts of the molecule known to be associated with adverse effects or altering its metabolic profile to avoid the formation of reactive metabolites. nih.gov The use of in silico methods, such as molecular docking, can guide these optimization efforts by predicting how structural changes will affect target binding. nih.govrsc.org
Biological Activities and Therapeutic Potential of 6 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Derivatives
Anticancer Activity and Associated Mechanisms of Action
The benzimidazole (B57391) scaffold is a key component in many biologically active molecules, and its derivatives have shown promise as anticancer agents. nih.govnih.gov The unique structural features of 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole derivatives contribute to their ability to interact with various biological targets, leading to the inhibition of cancer cell growth and proliferation.
Inhibition of Human Topoisomerase I and Other Cellular Targets
One of the key mechanisms through which benzimidazole derivatives exert their anticancer effects is by targeting enzymes crucial for DNA replication and repair. Human topoisomerase I (Hu Topo I) is a vital enzyme that relaxes DNA supercoils during replication and transcription. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately cell death.
Certain benzimidazole derivatives have been identified as potent inhibitors of Hu Topo I. nih.gov For instance, studies have shown that some of these compounds can inhibit the relaxation of DNA by this enzyme, with activity comparable to established anticancer drugs like camptothecin (B557342). nih.govacs.org The interaction is believed to occur at the DNA cleavage site, where the benzimidazole molecule intercalates between DNA base pairs, preventing the re-ligation of the cleaved DNA strand. acs.org This action effectively traps the enzyme-DNA complex, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways. nih.gov
Beyond topoisomerase I, other cellular targets for these derivatives have been identified. Molecular docking studies have suggested that some benzimidazole compounds may interact with the dihydrofolate reductase (DHFR) protein, which is a target for both antimicrobial and anticancer therapies. nih.govrsc.org Additionally, some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6), both of which are implicated in tumor growth and progression. nih.govrsc.org
Induction of Cell Cycle Arrest and Apoptosis
A hallmark of cancer is uncontrolled cell division. Many effective anticancer agents work by interfering with the cell cycle, the series of events that lead to cell growth and division. Benzimidazole derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govacs.org This phase is a critical checkpoint where the cell prepares for mitosis. By arresting the cell cycle at this stage, the compounds prevent cancer cells from dividing and proliferating.
The apoptotic process initiated by these derivatives can be mediated through various pathways. For example, some compounds have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
Activity against Specific Cancer Cell Lines
The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. These studies have demonstrated a broad spectrum of activity, with some compounds showing significant potency.
Derivatives have been tested against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines, which represents a wide range of cancer types including leukemia, melanoma, lung, colon, brain, breast, ovarian, and kidney cancers. nih.govacs.org Several compounds have exhibited potent growth inhibition against these cell lines, with GI50 (the concentration required to inhibit cell growth by 50%) values in the micromolar and even nanomolar range. nih.govacs.org
For example, specific derivatives have shown strong activity against breast cancer cell lines (like MDA-MB-231), ovarian cancer cell lines (like SKOV3), and non-small cell lung cancer cell lines (like A549 and NCI-H460). nih.govnih.gov Additionally, activity has been observed against liver cancer (HepG2, BEL-7404) and colon cancer cell lines. nih.gov The table below summarizes the activity of selected derivatives against various cancer cell lines.
| Cancer Type | Cell Line | Compound Activity (IC50/GI50) | Reference |
| Breast Cancer | MDA-MB-231 | Active (IC50 values reported) | nih.gov |
| Ovarian Cancer | SKOV3 | Active (IC50 values reported) | nih.govnih.gov |
| Lung Cancer | A549 | Active (IC50 values reported) | nih.gov |
| Lung Cancer | NCI-H460 | Active (IC50 values reported) | nih.gov |
| Liver Cancer | HepG2 | Active (IC50 values reported) | nih.gov |
| Colon Cancer | - | Active (GI50 values reported) | nih.govacs.org |
| Leukemia | - | Active (GI50 values reported) | nih.govacs.org |
| Melanoma | - | Active (GI50 values reported) | nih.govacs.org |
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. The benzimidazole scaffold is a common feature in a number of existing antimicrobial drugs, and these newer derivatives show promise in combating a range of pathogenic microorganisms.
Antibacterial Activity (Gram-positive and Gram-negative strains)
The antibacterial properties of these compounds have been tested against both Gram-positive and Gram-negative bacteria. In general, they have shown more consistent and potent activity against Gram-positive strains.
Studies have demonstrated that certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.govresearchgate.netmdpi.com Some compounds have exhibited minimum inhibitory concentrations (MICs) against MRSA that are comparable to the widely used antibiotic ciprofloxacin. nih.govresearchgate.netmdpi.com Activity has also been noted against other Gram-positive bacteria such as Streptococcus faecalis and methicillin-susceptible Staphylococcus aureus (MSSA). nih.govresearchgate.net
While generally less active against Gram-negative bacteria, some derivatives have shown inhibitory effects. mdpi.com For instance, activity against Escherichia coli has been reported for some compounds. nih.govresearchgate.net The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls. The outer membrane of Gram-negative bacteria presents an additional barrier that can limit the penetration of antimicrobial agents. mdpi.com
The following table provides an overview of the antibacterial activity of selected derivatives.
| Bacterial Strain | Gram Type | Compound Activity (MIC) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | Potent (MICs comparable to ciprofloxacin) | nih.govresearchgate.netmdpi.com |
| Staphylococcus aureus (MSSA) | Gram-positive | Potent (MICs ranging from 2-16 µg/mL) | nih.govresearchgate.net |
| Streptococcus faecalis | Gram-positive | Potent (MICs ranging from 2-16 µg/mL) | nih.govresearchgate.net |
| Escherichia coli | Gram-negative | Moderate (MICs ranging from 2-16 µg/mL for some compounds) | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Gram-negative | Generally low activity | mdpi.com |
Antifungal and Antiviral Properties
The antimicrobial spectrum of this compound derivatives extends to fungi and, to a lesser extent, viruses.
Several studies have highlighted the antifungal potential of these compounds. They have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net In some cases, the antifungal activity, as measured by MIC values, has been found to be comparable or even superior to the standard antifungal drug fluconazole. nih.govresearchgate.net Certain derivatives have also demonstrated potent fungicidal activity, meaning they are able to kill fungal cells. mdpi.com
The antiviral properties of benzimidazole derivatives have also been explored. While this area is less extensively studied for the 6-chloro-1,2-dimethyl substituted compounds specifically, the broader class of benzimidazoles is known to possess antiviral activity. mdpi.com This suggests that these derivatives could be promising candidates for further investigation as antiviral agents.
Anti-parasitic and Anti-protozoal Applications (e.g., Antihelmintic)
Derivatives of the benzimidazole scaffold have demonstrated notable anti-parasitic and anti-protozoal activities. nih.govnih.gov The benzimidazole core is a key component in several antihelmintic drugs. nih.gov Research has shown that certain benzimidazole derivatives possess antiprotozoal and antiamoebic properties, highlighting the versatility of this chemical structure in combating parasitic infections. nih.govnih.gov
Targeting Quorum Sensing Systems (e.g., PqsR Inhibition in Pseudomonas aeruginosa)
A promising strategy in antimicrobial therapy is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence. nih.govnih.gov The pqs system is one of the key QS systems in Pseudomonas aeruginosa, a pathogen of significant concern. nih.govnih.gov Interference with this system can lead to a reduction in the expression of virulence genes and the maturation of biofilms. nih.govnih.gov
One notable derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has been identified as a potent antagonist of the PqsR receptor, a key regulator of the pqs system. nih.govnih.gov This compound effectively inhibits the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations. nih.govnih.gov Furthermore, it has demonstrated significant inhibition of pyocyanin (B1662382) production, a redox-active virulence factor, and the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics. nih.gov By disrupting the pqs QS system, these benzimidazole derivatives can potentially sensitize P. aeruginosa biofilms to conventional antibiotics. nih.gov
Antitubercular Activity (e.g., FtsZ Inhibitors against Mycobacterium tuberculosis)
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new drug targets. nih.gov The Filament forming temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin, is essential for bacterial cell division and is a validated target for novel antitubercular agents. nih.govresearchgate.net
Trisubstituted benzimidazoles have emerged as a promising class of FtsZ inhibitors. nih.gov These compounds have shown significant activity against Mtb, including drug-resistant strains, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov A key finding is that some of these lead compounds enhance the GTPase activity of Mtb FtsZ, which destabilizes the assembly of the Z-ring, a critical structure for cell division, ultimately inhibiting bacterial proliferation. nih.gov Molecular docking and simulation studies have further supported Mtb FtsZ as a likely target for the antitubercular action of benzo[d]imidazole-2-carboxamide derivatives. nih.gov
Anti-inflammatory and Analgesic Properties
Benzimidazole derivatives are recognized for their significant anti-inflammatory and analgesic effects. researchgate.netnih.gov These properties are attributed to their ability to interact with various targets involved in the inflammatory cascade. nih.gov
A primary mechanism behind the anti-inflammatory activity of benzimidazole derivatives is their inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Certain 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives have been investigated for their in vitro inhibitory effects on COX enzymes. nih.gov
Beyond COX inhibition, benzimidazole derivatives can modulate other components of the inflammatory response. nih.gov They have been shown to interact with targets such as 5-lipoxygenase (5-LOX) activating protein, cannabinoid receptors, and bradykinin (B550075) receptors, all of which play roles in inflammation. nih.gov Some synthesized N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole (B30560) have exhibited significant anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to standard drugs. researchgate.net
Other Significant Pharmacological Activities
The versatility of the benzimidazole scaffold extends to a range of other pharmacological activities. nih.govresearchgate.net Various derivatives have been reported to possess antimicrobial, antiviral, anticancer, antiulcer, and antihypertensive properties. nih.govresearchgate.net For instance, certain 6-chloro-9H-carbazol derivatives combined with a 1,3,4-oxadiazole (B1194373) scaffold have shown good antimicrobial activity, particularly against E. coli and C. albicans, and exceptional anti-biofilm activity against P. aeruginosa. mdpi.com Additionally, some benzimidazole derivatives have been investigated for their potential as anticancer agents and have shown moderate to strong analgesic and anticancer activity in preclinical studies. scirp.org
Anti-ulcer and Proton Pump Inhibition
The benzimidazole core is famously present in several widely-used anti-ulcer medications that function as proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole. nih.gov These drugs work by irreversibly blocking the H+/K+ ATPase, or gastric proton pump, which is the final step in gastric acid secretion. While direct studies on the anti-ulcer or proton pump inhibitory activity of this compound are not extensively documented in the available literature, research on related benzimidazole derivatives continues to explore new agents for acid-related disorders.
Recent studies have focused on developing novel benzimidazole derivatives as potassium-competitive acid blockers (P-CABs), a class of drugs that inhibit the proton pump in a reversible and potassium-competitive manner. nih.gov For instance, a series of benzimidazole derivatives were designed and synthesized, leading to the identification of compounds that showed significant inhibition of the H+, K+-ATPase enzyme and effectively suppressed gastric acid secretion in in vivo models. nih.gov
Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against H+, K+-ATPase
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| A12 | 9.32 | Enzyme Inhibition |
| A18 | 5.83 | Enzyme Inhibition |
Data sourced from a study on novel benzimidazole derivatives as potassium-competitive acid blockers. nih.gov
Furthermore, other heterocyclic systems incorporating benzoxazole (B165842), structurally related to benzimidazole, have been investigated as histamine (B1213489) H2-receptor antagonists, another important target for controlling gastric acid. nih.gov This highlights the versatility of such scaffolds in the design of anti-ulcer agents. The exploration of this compound derivatives in this context could be a potential area for future research.
Antidiabetic and Hypoglycemic Effects
The management of diabetes mellitus, particularly type 2 diabetes, is a critical area of pharmaceutical research. One therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase to control postprandial hyperglycemia. nih.gov The benzimidazole scaffold has been identified as a promising nucleus for designing new α-glucosidase inhibitors. nih.gov
While specific research on the antidiabetic effects of this compound is limited, studies on structurally similar compounds are available. For example, a structural isomer, 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole, has been noted for its potential as an α-glucosidase inhibitor. In one study, hybrid molecules combining benzo[d]imidazole-amide with a 1,2,3-triazole-N-arylacetamide moiety were synthesized and evaluated. nih.gov Several of these new compounds demonstrated more potent α-glucosidase inhibitory activity than acarbose, a standard drug used in diabetes treatment. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole-Triazole Hybrids
| Compound | IC₅₀ (μM) | Comparison to Standard |
|---|---|---|
| 8c (N-2-methylphenylacetamid derivative) | 49.0 | More potent than Acarbose |
| Acarbose (Standard) | 750.0 | Standard Inhibitor |
Data from a study on benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids. nih.gov
These findings suggest that the 6-chloro-benzimidazole framework is a viable starting point for developing novel antidiabetic agents. Further investigation is needed to determine if the specific 1,2-dimethyl substitution pattern confers significant hypoglycemic or antihyperglycemic activity.
Neuroprotective Agents
Neurodegenerative disorders are characterized by the progressive loss of neuron structure and function. Oxidative stress and neuroinflammation are key pathological features in these conditions. nih.gov The benzimidazole nucleus is found in compounds reported to have neuroprotective effects, making it a valuable scaffold for the discovery of new drugs targeting neurodegeneration. nih.gov
Benzimidazole derivatives have been shown to exert neuroprotective effects by mitigating neuroinflammation and oxidative stress. nih.gov For instance, certain benzimidazole-containing acetamide (B32628) derivatives have demonstrated the ability to attenuate ethanol-induced neurodegeneration in animal models by enhancing the body's own antioxidant systems and reducing pro-inflammatory markers. nih.gov The inherent ability of the benzimidazole structure to interact with multiple receptors suggests its potential as a multi-target neuroprotectant, which may be more effective than agents that target only a single pathological pathway. nih.gov
Although direct evidence for the neuroprotective capabilities of this compound is not prominent in existing research, the established neuroprotective potential of the broader benzimidazole class provides a strong rationale for its investigation in this field.
Antihistaminic and Immunomodulatory Effects
The benzimidazole scaffold is recognized for a wide range of pharmacological activities, including antihistaminic effects. nih.gov Histamine is a key mediator in allergic reactions, and blocking its receptors can alleviate allergy symptoms.
Additionally, certain benzimidazole derivatives have shown immunomodulatory activity. For example, Bendazol, a known benzimidazole derivative, possesses immunostimulating properties. nih.gov While specific studies evaluating this compound for antihistaminic or immunomodulatory properties have not been widely reported, the known profile of the parent scaffold suggests this as a potential area of biological activity. The substitution pattern, including the chloro group at the 6-position and methyl groups at the 1 and 2-positions, would be expected to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets like histamine receptors or components of the immune system. Further pharmacological screening is required to confirm and characterize these potential effects.
Exploration of Multi-target Activity and Hybrid Compounds
Modern drug discovery increasingly focuses on designing multi-target agents that can modulate several biological pathways simultaneously, which can lead to improved efficacy and a lower likelihood of drug resistance. nih.gov The benzimidazole scaffold is well-suited for this approach due to its broad spectrum of activity. acs.org
Research has demonstrated the development of N,2,6-trisubstituted 1H-benzimidazole derivatives that possess both antimicrobial and anticancer properties. nih.gov This dual activity is particularly beneficial for cancer patients who have weakened immune systems and are susceptible to infections. nih.gov The design of these molecules often involves strategic substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring to optimize interactions with multiple biological targets, such as dihydrofolate reductase (DHFR), an enzyme crucial for both cancer cells and microbes. nih.gov
Another strategy is the creation of hybrid compounds, where the benzimidazole moiety is covalently linked to another pharmacologically active scaffold. nih.gov This molecular hybridization aims to create new chemical entities with enhanced activity or a novel mechanism of action. For example, hybrids of benzimidazole and 1,2,3-triazole have been synthesized to create potent antidiabetic agents. nih.gov Similarly, fused heterocyclic systems like benzo-[d]-imidazo-[2,1-b]-thiazoles have been developed, demonstrating the potential of combining the benzimidazole core with other ring systems to generate novel therapeutic candidates. nih.gov
While specific examples of this compound being used in multi-target or hybrid compound design were not found in the reviewed literature, its structure represents a viable starting point for such development based on established medicinal chemistry principles.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Benzimidazole-Based Therapeutics
The benzimidazole (B57391) core is a privileged structure in medicinal chemistry, forming the backbone of numerous existing drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com Future research is focused on creating next-generation benzimidazole therapeutics with improved efficacy, selectivity, and reduced side effects.
One promising avenue is the synthesis of novel derivatives and hybrids. For instance, research into N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has yielded compounds with potent antibacterial and anticancer activities. nih.govrsc.org These studies demonstrate that strategic modifications to the benzimidazole ring system can lead to compounds with enhanced therapeutic profiles. Molecular docking studies are often employed to predict the interactions of these new compounds with biological targets, such as dihydrofolate reductase for antimicrobial and anticancer effects, and vascular endothelial growth factor receptor 2 (VEGFR-2) for anticancer activity. rsc.org
Furthermore, the development of metal complexes with benzimidazole-based ligands is another exciting frontier. These complexes have shown significant potential as anticancer agents, with some demonstrating the ability to induce apoptosis in tumor cells. nih.govacs.org The coordination of metal ions can enhance the biological activity of the benzimidazole ligand, opening up new possibilities for drug design. nih.gov
Integration with Nanotechnology for Targeted Delivery
Nanotechnology offers a powerful approach to overcoming some of the challenges associated with conventional drug delivery, such as poor solubility and lack of specificity. The integration of benzimidazole derivatives with nanotechnology for targeted drug delivery is an emerging area of research with significant potential.
Researchers are exploring the use of nanoparticles to encapsulate benzimidazole-based drugs, which can improve their bioavailability and enable targeted delivery to specific cells or tissues. This approach can enhance the therapeutic efficacy of the drug while minimizing off-target effects and systemic toxicity. For example, the development of nanocarriers for delivering established and new antichagasic agents, including benzimidazole derivatives, is being actively investigated. acs.org
Exploration of Natural Product-Inspired Benzimidazole Architectures
Natural products have long been a rich source of inspiration for the design of new drugs. The benzimidazole scaffold itself is found in nature, most notably as a key component of vitamin B12. nih.gov Researchers are increasingly looking to natural products for inspiration in designing novel benzimidazole architectures with unique biological activities.
This involves synthesizing benzimidazole derivatives that mimic the structural features of bioactive natural products. By combining the privileged benzimidazole scaffold with pharmacophores from natural sources, it may be possible to develop new classes of therapeutic agents with novel mechanisms of action.
Addressing Challenges and Opportunities in Benzimidazole Drug Discovery
Despite the immense therapeutic potential of benzimidazole derivatives, there are several challenges that need to be addressed in the drug discovery process. These include overcoming drug resistance, improving pharmacokinetic properties, and ensuring the safety and selectivity of new compounds. acs.org
The emergence of drug-resistant strains of bacteria and fungi, as well as resistant cancer cell lines, is a major hurdle. nih.gov The development of novel benzimidazole derivatives with different mechanisms of action is crucial to combat this issue. For example, some new benzimidazole hybrids have shown promise against resistant fungal strains. nih.gov
Furthermore, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzimidazole candidates is a key focus. In silico tools and experimental assays are being used to predict and improve the ADMET profiles of new compounds early in the drug discovery pipeline. rsc.org
The opportunities in benzimidazole drug discovery are vast. The versatility of the benzimidazole scaffold allows for extensive chemical modification, providing a rich source of new drug candidates. nih.govmdpi.com Continued research into the synthesis, biological evaluation, and drug delivery of benzimidazole derivatives holds great promise for the development of new and improved treatments for a wide range of diseases.
Q & A
Basic: What are the standard protocols for synthesizing 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole and confirming its structural identity?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of substituted o-phenylenediamines with appropriate carbonyl sources under acidic conditions. For structural confirmation, researchers employ:
- Melting Point Analysis : Determined using differential scanning calorimetry (e.g., 143–145°C for related derivatives) .
- Nuclear Magnetic Resonance (NMR) : H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and C NMR (e.g., δ 115–150 ppm for aromatic carbons) to verify substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 195.0652 for CHClN) .
Basic: What pharmacological activities are associated with the benzimidazole core, and how do substituents like chlorine and methyl groups influence these properties?
Answer:
The benzimidazole scaffold exhibits diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. Substituents modulate activity:
- Chlorine at position 6 enhances electron-withdrawing effects, improving target binding (e.g., EGFR inhibition in imidazole derivatives) .
- Methyl groups at positions 1 and 2 increase lipophilicity, enhancing membrane permeability and metabolic stability .
- Evidence from in vitro cytotoxicity assays (e.g., IC values against HeLa cells) and docking studies (e.g., binding affinity to kinase domains) supports structure-activity relationships .
Advanced: How can molecular docking and X-ray crystallography elucidate the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding poses by simulating interactions (e.g., hydrogen bonding with EGFR’s Thr790 or hydrophobic contacts with Phe723). Docking scores (ΔG ≤ −8.5 kcal/mol) correlate with experimental IC values .
- X-ray Crystallography : Resolves 3D structures of ligand-target complexes (e.g., dihedral angles between benzimidazole and naphthalene rings in 2-(naphthalen-1-yl)-1-phenyl derivatives, critical for planar stacking interactions) .
- Validation : Root-mean-square deviation (RMSD) analysis ensures docking reliability against crystallographic data .
Advanced: What computational methods predict the electronic and vibrational properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Using B3LYP/6-31G* basis sets to optimize geometry and calculate:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., 4.2–4.8 eV) predict reactivity .
- Vibrational Frequencies : IR spectra simulations match experimental peaks (e.g., C–N stretch at 1250–1350 cm) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .
Advanced: What are common challenges in synthesizing derivatives of this compound, and how can reaction conditions be optimized?
Answer:
Challenges :
- Low Yields : Due to steric hindrance from methyl groups or competing side reactions (e.g., failed Friedel-Crafts acylation with 1,2-dimethyl analogs) .
- Purification Difficulties : Polar byproducts in multicomponent reactions.
Optimization Strategies : - Catalysts : Nano-SiO improves regioselectivity in benzimidazole synthesis (e.g., 85% yield for 2-aryl derivatives) .
- Solvent-Free Conditions : Reduce side reactions (e.g., Eaton’s reagent in Friedel-Crafts acylation) .
- Microwave Assistance : Accelerates cyclization steps (e.g., 30-minute vs. 24-hour conventional heating) .
Advanced: How can researchers evaluate the ADMET properties of this compound derivatives for drug development?
Answer:
Methodological Framework :
- Absorption : Predict log P (e.g., 2.1–2.8 via ChemAxon) to assess lipid solubility .
- Metabolism : CYP450 inhibition assays (e.g., CYP3A4 IC > 10 µM indicates low hepatotoxicity) .
- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .
- In Silico Tools : SwissADME and ProTox-II for preliminary screening (e.g., LD > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
